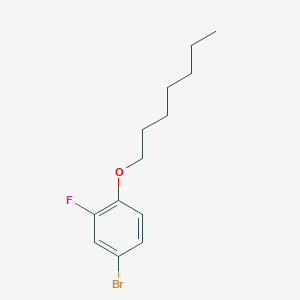
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- is a complex organic compound characterized by its unique structure, which includes multiple double bonds and an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of double bonds through elimination reactions and the introduction of the oxirane ring via epoxidation. Common reagents used in these reactions include strong bases for elimination and peracids for epoxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency. The use of catalysts and controlled reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated compounds.
Substitution: The oxirane ring can be opened through nucleophilic substitution, leading to the formation of different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction typically produces saturated hydrocarbons.
Scientific Research Applications
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- exerts its effects involves interactions with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is crucial in its biological and industrial applications.
Comparison with Similar Compounds
Similar Compounds
3,7-Decadien-2-one, 4,8-dimethyl-, (E,E)-: Lacks the oxirane ring, making it less reactive.
3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (Z,Z)-: Different stereochemistry, which can affect its reactivity and applications.
Uniqueness
The presence of the oxirane ring in 3,7-Decadien-2-one, 10-(3,3-dimethyloxiranyl)-4,8-dimethyl-, (E,E)- makes it uniquely reactive compared to similar compounds. This feature allows it to participate in a wider range of chemical reactions, enhancing its utility in various fields.
Properties
CAS No. |
53150-75-7 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
10-(3,3-dimethyloxiran-2-yl)-4,8-dimethyldeca-3,7-dien-2-one |
InChI |
InChI=1S/C16H26O2/c1-12(9-10-15-16(4,5)18-15)7-6-8-13(2)11-14(3)17/h7,11,15H,6,8-10H2,1-5H3 |
InChI Key |
PRGQFAYHFIEOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CC(=O)C)C)CCC1C(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-4-[(methylsulfanyl)methyl]phenol](/img/structure/B14639033.png)

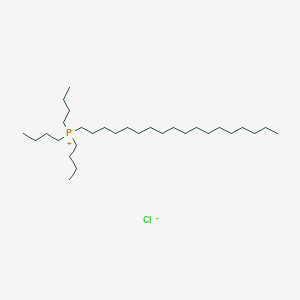
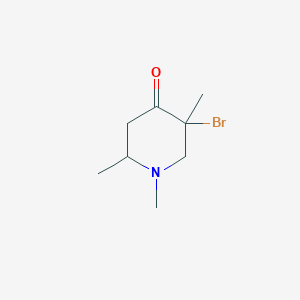
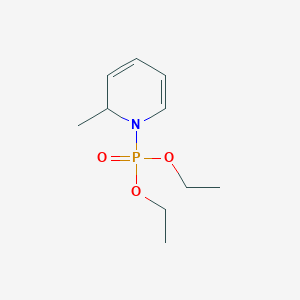

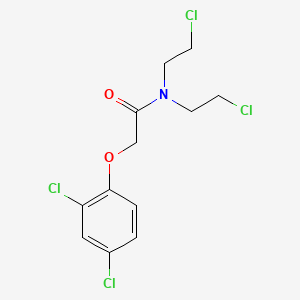
![[6-[3,4-Dihydroxy-2,5-bis[[2,4,6-tri(propan-2-yl)phenyl]sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-tri(propan-2-yl)benzenesulfonate](/img/structure/B14639085.png)

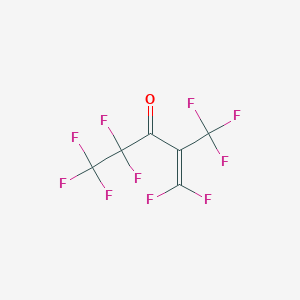
![4H-Pyrano[3,2-c]pyridin-4-one, 2-amino-](/img/structure/B14639109.png)

![Benzoic acid, 4-[(trichloroacetyl)amino]-](/img/structure/B14639114.png)
